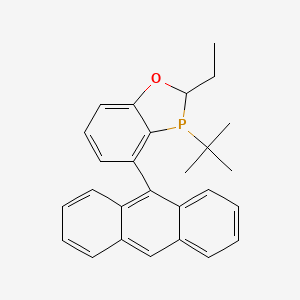
4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole is a complex organic compound with a unique structure that includes an anthracene moiety, a tert-butyl group, and a benzoxaphosphole ring
Méthodes De Préparation
The synthesis of 4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxaphosphole Ring: This step involves the reaction of a suitable phosphine oxide with a benzene derivative under controlled conditions.
Introduction of the Anthracene Moiety: The anthracene group is introduced through a Friedel-Crafts alkylation reaction, where anthracene is reacted with the benzoxaphosphole intermediate.
Addition of the tert-Butyl and Ethyl Groups: These groups are added via alkylation reactions, using tert-butyl chloride and ethyl bromide in the presence of a strong base.
Analyse Des Réactions Chimiques
4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole include:
4-anthracen-9-yl-3-tert-butyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: This compound has a similar structure but lacks the ethyl group.
4-anthracen-9-yl-3-tert-butyl-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: This compound is similar but differs in the oxidation state of the benzoxaphosphole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C27H27OP |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3 |
Clé InChI |
QPWCJINMYWPGIX-UHFFFAOYSA-N |
SMILES canonique |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


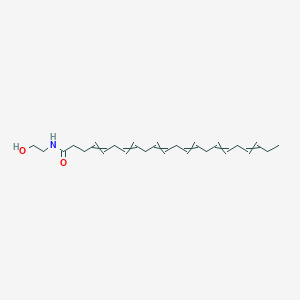
![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)

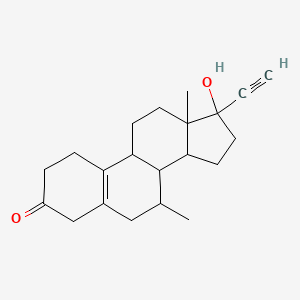

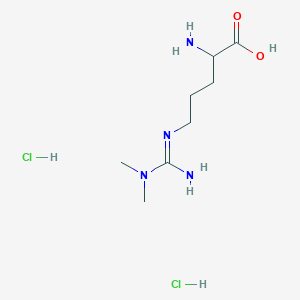
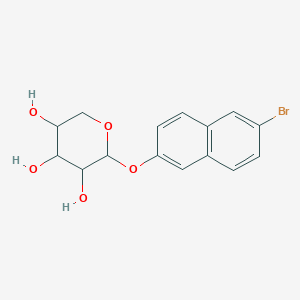
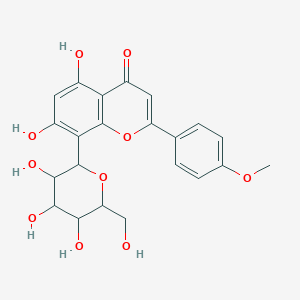
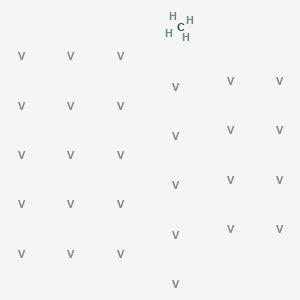
![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)
